IMR-1A

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Chemical Properties and Potential Uses

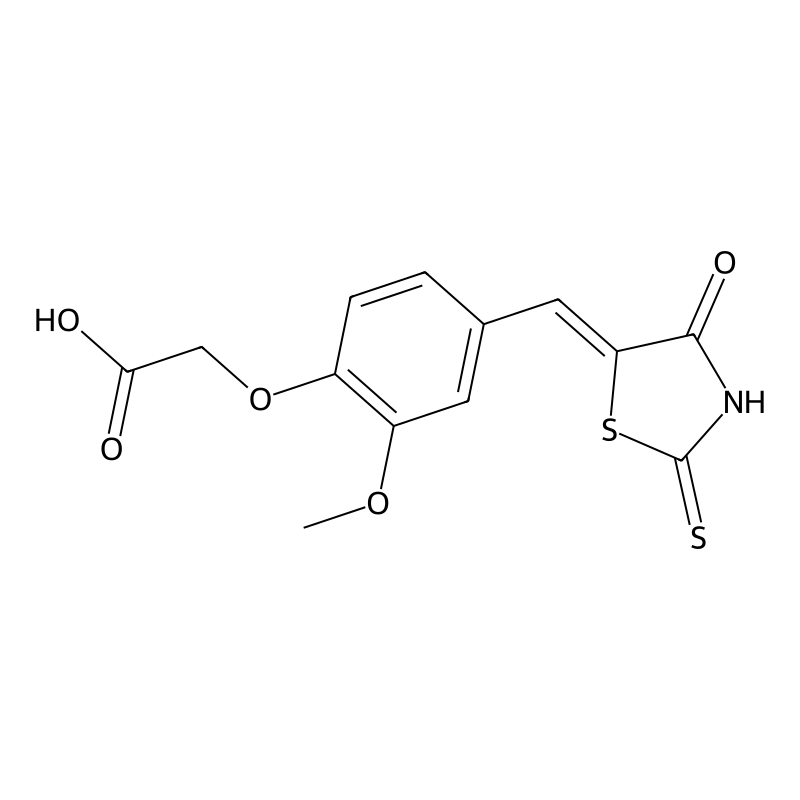

Based on its structure, the molecule contains a phenoxy group, a methoxy group, a thiazole ring, and an acetic acid group. Phenoxy and acetic acid groups are commonly found in various bioactive molecules. The presence of the thiazole ring suggests a potential for interaction with biological processes, as this five-membered heterocycle is present in many natural products with diverse activities []. However, further research is needed to determine the specific biological targets or activities of 2-(2-Methoxy-4-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)phenoxy)acetic acid.

Availability and Research Focus

Several commercial suppliers offer 2-(2-Methoxy-4-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)phenoxy)acetic acid, typically as a research chemical. This suggests that the compound may be of interest to researchers in medicinal chemistry or related fields. However, the absence of published research on this specific molecule makes it difficult to pinpoint its potential applications.

IMR-1A is a potent small molecule that serves as an inhibitor of the Notch signaling pathway, specifically targeting the formation of the Notch ternary complex. It is recognized as an active metabolite of IMR-1, exhibiting significantly enhanced potency with an IC50 value of 0.5 µM compared to its precursor, which has an IC50 of 26 µM . The compound is characterized by its ability to disrupt the Notch transcriptional activation complex, thereby suppressing tumorigenesis and influencing various biological processes.

IMR-1A is derived from IMR-1 through hydrolysis, which occurs in vivo due to the action of esterases on the ester moiety present in IMR-1. This conversion enhances its pharmacological activity and bioavailability. The docking studies suggest that IMR-1A interacts with specific residues in the Notch intracellular domain, particularly arginine residues R2061 and R2071, facilitating its binding and inhibitory effects on the Notch signaling pathway .

The primary biological activity of IMR-1A lies in its role as a Notch inhibitor. It effectively inhibits the formation of the Notch ternary complex, which is crucial for Notch signaling. This inhibition can lead to reduced cell proliferation and differentiation in various cancer types. Studies indicate that IMR-1A's mechanism involves interference with the recruitment of mastermind-like 1 (MAM-1) to chromatin, further supporting its role in regulating gene expression associated with tumorigenesis .

IMR-1A can be synthesized through a two-step process involving the initial formation of IMR-1 followed by hydrolysis. The synthesis of IMR-1 typically involves standard organic chemistry techniques, including condensation reactions to form the ester linkage. Upon administration, IMR-1 undergoes enzymatic hydrolysis to yield IMR-1A, which possesses improved solubility and cellular permeability compared to its precursor .

IMR-1A has significant potential in cancer research and treatment due to its role as a Notch inhibitor. Its applications include:

- Cancer Therapy: Targeting tumors that rely on aberrant Notch signaling for growth and survival.

- Research Tool: Utilized in studies investigating the role of Notch signaling in various biological processes and diseases.

- Drug Development: As a lead compound for developing more potent Notch inhibitors with improved pharmacokinetic profiles .

Interaction studies have demonstrated that IMR-1A binds effectively to specific residues within the Notch intracellular domain. The binding affinity is significantly influenced by the structural characteristics of both IMR-1A and the target protein, particularly through hydrogen bonding interactions with critical amino acids such as R2061 and R2071. These interactions are essential for its inhibitory function on Notch signaling .

Several compounds exhibit similar biological activities as IMR-1A, primarily functioning as inhibitors of the Notch signaling pathway. Below is a comparison highlighting their unique features:

| Compound Name | Mechanism of Action | Potency (IC50) | Unique Features |

|---|---|---|---|

| DAPT | Gamma-secretase inhibitor | 0.5 µM | Broad-spectrum inhibition across multiple pathways |

| GSI-X | Gamma-secretase inhibitor | 0.2 µM | Selective for certain Notch receptors |

| RO4929097 | Gamma-secretase inhibitor | 0.3 µM | Orally bioavailable with good pharmacokinetics |

| N-[N-(3,5-Difluorophenacetyl)-L-alany]-S-phenylglycine t-butyl ester | Inhibits MAM recruitment | 0.4 µM | Targets MAM specifically rather than broader pathways |

IMR-1A stands out due to its specific targeting of the Notch ternary complex rather than acting as a general gamma-secretase inhibitor, which can affect multiple substrates involved in various signaling pathways .

Purity

XLogP3

Exact Mass

Appearance

Storage

Dates

2: Nakaura T, Iyama Y, Kidoh M, Yokoyama K, Oda S, Tokuyasu S, Harada K, Yamashita Y. Comparison of iterative model, hybrid iterative, and filtered back projection reconstruction techniques in low-dose brain CT: impact of thin-slice imaging. Neuroradiology. 2016 Mar;58(3):245-51. doi: 10.1007/s00234-015-1631-4. PubMed PMID: 26715558.

3: Svinogeeva TP, Kharlampovich SI. [Effeco of sarcolysine on the growth and morphological characteristics of IMR-1 sarcoma]. Vopr Onkol. 1974;20(4):98-9. Russian. PubMed PMID: 4439824.

4: Kharlampovich SI. [Combined drug and radiation therapy of IMR-1 sarcoma with regard to its mitotic activity]. Vopr Onkol. 1970;16(1):75-82. Russian. PubMed PMID: 5434579.

5: Kharlampovich SI, Podsosov SP. [Transplanted sarcoma (IMR-1) in "August" strain rats]. Vopr Onkol. 1966 Apr;12(4):83-6. Russian. PubMed PMID: 6001005.

6: Leung M, Juergens CP, Lo ST, Leung DY. Evaluation of coronary microvascular function by left ventricular contractile reserve with low-dose dobutamine echocardiography. EuroIntervention. 2014 Feb;9(10):1202-9. doi: 10.4244/EIJV9I10A202. PubMed PMID: 24561737.

7: Hager M, Mikuz G, Kolbitsch C, Moser PL. Association between local atherosclerosis and renal cell carcinomas. Nutr Cancer. 2008;60(3):364-7. doi: 10.1080/01635580802067241. PubMed PMID: 18444170.

8: Lim S, Lee GY, Park HS, Lee DH, Oh TJ, Kim KM, Kim YB, Jun HS, Jang HC, Park KS. Attenuation of carotid neointimal formation after direct delivery of a recombinant adenovirus expressing glucagon-like peptide-1 in diabetic rats. Cardiovasc Res. 2016 Oct 4. pii: cvw213. [Epub ahead of print] PubMed PMID: 27702762.

9: Hager M, Mikuz G, Haufe H, Kolbitsch C, Moser KB, Moser PL. Association between atherosclerosis and urothelial tumors of the renal pelvis. World J Urol. 2008 Aug;26(4):375-9. doi: 10.1007/s00345-008-0271-2. PubMed PMID: 18483813.

10: Johansson P, Williams W, El-Mohandes A. Infant mortality in American Indians and Alaska Natives 1995-1999 and 2000-2004. J Health Care Poor Underserved. 2013 Aug;24(3):1276-87. doi: 10.1353/hpu.2013.0133. PubMed PMID: 23974398.

11: Lewycka S, Mwansambo C, Rosato M, Kazembe P, Phiri T, Mganga A, Chapota H, Malamba F, Kainja E, Newell ML, Greco G, Pulkki-Brännström AM, Skordis-Worrall J, Vergnano S, Osrin D, Costello A. Effect of women's groups and volunteer peer counselling on rates of mortality, morbidity, and health behaviours in mothers and children in rural Malawi (MaiMwana): a factorial, cluster-randomised controlled trial. Lancet. 2013 May 18;381(9879):1721-35. doi: 10.1016/S0140-6736(12)61959-X. PubMed PMID: 23683639; PubMed Central PMCID: PMC3796349.

12: Yorifuji T, Tanihara S, Inoue S, Takao S, Kawachi I. The role of medicine in the decline of post-War infant mortality in Japan. Paediatr Perinat Epidemiol. 2011 Nov;25(6):601-8. doi: 10.1111/j.1365-3016.2011.01216.x. PubMed PMID: 21980949.

13: Liu B, Fisher M, Groves P. Down-regulation of the ERK1 and ERK2 mitogen-activated protein kinases using antisense oligonucleotides inhibits intimal hyperplasia in a porcine model of coronary balloon angioplasty. Cardiovasc Res. 2002 Jun;54(3):640-8. PubMed PMID: 12031710.

14: Bothe W, Nguyen TC, Ennis DB, Itoh A, Carlhäll CJ, Lai DT, Ingels NB, Miller DC. Effects of acute ischemic mitral regurgitation on three-dimensional mitral leaflet edge geometry. Eur J Cardiothorac Surg. 2008 Feb;33(2):191-7. doi: 10.1016/j.ejcts.2007.10.024. PubMed PMID: 18321461; PubMed Central PMCID: PMC2277480.

15: Grigioni F, Enriquez-Sarano M, Zehr KJ, Bailey KR, Tajik AJ. Ischemic mitral regurgitation: long-term outcome and prognostic implications with quantitative Doppler assessment. Circulation. 2001 Apr 3;103(13):1759-64. PubMed PMID: 11282907.

16: Mbacke C, Mbodj FG. [Death during infancy in Africa: demographic aspects]. Vie Sante. 1990 Apr;(3):8-11. French. PubMed PMID: 12283243.

17: Pelaez G. The underregistration of infant mortality: a new method for its estimation. Courrier. 1982;32(1):1-8. PubMed PMID: 12338816.